(6-Chloropyrazin-2-yl)methanol

Description

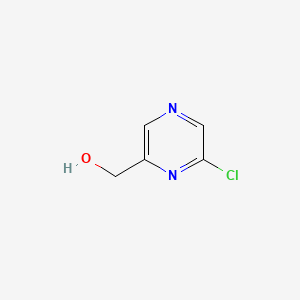

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBGOKJSSNIORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720302 | |

| Record name | (6-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240602-95-2 | |

| Record name | (6-Chloropyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (6-Chloropyrazin-2-yl)methanol (CAS No. 1240602-95-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its Chemical Abstracts Service (CAS) registry number is 1240602-95-2.[1] This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the reactive sites offered by the chloro, hydroxyl, and pyrazine nitrogen functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and potential biological significance, drawing from available data on this compound and structurally related analogs.

Chemical and Physical Properties

While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, data for the isomeric (5-Chloropyrazin-2-yl)methanol (CAS No. 72788-94-4) provides valuable estimates. The properties of these isomers are expected to be similar.

| Property | Value | Source |

| CAS Number | 1240602-95-2 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Melting Point | 62-63 °C (for isomer 72788-94-4) | [2] |

| Boiling Point | 255.7 °C at 760 mmHg (for isomer 72788-94-4) | [2] |

| Flash Point | 108.5 °C (for isomer 72788-94-4) | [2] |

| Density | 1.422 g/cm³ (for isomer 72788-94-4) | [2] |

| Refractive Index | 1.579 (for isomer 72788-94-4) | [2] |

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid or ester derivative, methyl 6-chloropyrazine-2-carboxylate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[3][4]

Experimental Protocol: Reduction of Methyl 6-chloropyrazine-2-carboxylate with Lithium Aluminum Hydride

This protocol is based on established procedures for the reduction of pyrazine carboxylic esters.[3][5]

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sodium hydroxide solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl 6-chloropyrazine-2-carboxylate in anhydrous diethyl ether or THF is prepared.

-

The flask is cooled in an ice bath.

-

Lithium aluminum hydride is added portion-wise to the stirred solution. The amount of LiAlH₄ should be in molar excess to ensure complete reduction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, the reaction is cooled in an ice bath and cautiously quenched by the sequential slow addition of water, followed by 10% sodium hydroxide solution, and then more water.

-

The resulting mixture is stirred vigorously until a granular precipitate forms.

-

The solid is removed by filtration and washed with diethyl ether or THF.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Synthesis of this compound.

Spectral Data Analysis

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring, a singlet or triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the methylene (-CH₂-) protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with the carbon attached to the chlorine atom and the carbons adjacent to the nitrogen atoms appearing at lower field (higher ppm values).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations for the aromatic and methylene groups typically appear in the 2850-3100 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ range.

-

A strong C-O stretching band for the primary alcohol will likely be observed around 1050 cm⁻¹.[6]

-

The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns would include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), a chloromethyl radical (M-49), or a formyl radical (M-29) from the hydroxymethyl group.[7][8][9]

Safety Information

Specific safety data for this compound is limited. However, based on the known hazards of similar chemical structures, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Biological Significance and Potential Applications

While direct biological studies on this compound are scarce, the chloropyrazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of chloropyrazine have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Pyrazinamide, a pyrazine derivative, is a frontline drug for the treatment of tuberculosis.[10] Other novel pyrazinamide derivatives based on 3-chloropyrazine-2-carboxamide have shown in vitro activity against Mycobacterium tuberculosis.[10][11] Methanol extracts of various plants containing diverse phytochemicals have also shown antibacterial activity against multidrug-resistant bacteria.[12][13][14][15] This suggests that compounds containing the chloropyrazine moiety, such as this compound, could serve as a starting point for the development of new antimicrobial agents.

Anticancer Activity

Numerous halogenated derivatives of various heterocyclic compounds have been investigated for their anticancer potential.[16] For instance, certain tetralin-6-yl-pyrazoline and related derivatives have shown cytotoxic activity against human tumor cell lines.[17] Similarly, some indenoisoquinoline derivatives have exhibited antiproliferative activities against CNS cancer cell lines.[18] The presence of the chloropyrazine core in this compound makes it a candidate for exploration in anticancer drug discovery programs.[19]

Caption: Potential drug discovery pathways.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the generation of diverse compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. echemi.com [echemi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. rsc.org [rsc.org]

- 11. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]

- 12. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of Ventilago madrasapatana methanol leaves extract against Uropathogens [journals.ipinnovative.com]

- 15. Frontiers | The Antibacterial Activity of Coriolus versicolor Methanol Extract and Its Effect on Ultrastructural Changes of Staphylococcus aureus and Salmonella Enteritidis [frontiersin.org]

- 16. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Activities of 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c] quinolin-11-one (SJ10) in Glioblastoma Multiforme (GBM) Chemoradioresistant Cell Cycle-Related Oncogenic Signatures | MDPI [mdpi.com]

- 19. mdpi.com [mdpi.com]

Technical Guide: Determination of the Molecular Weight of (6-Chloropyrazin-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a detailed calculation of the molecular weight of the compound (6-Chloropyrazin-2-yl)methanol. This compound is of interest in medicinal chemistry and drug discovery. An accurate molecular weight is fundamental for a wide range of experimental procedures, including quantitative analysis, solution preparation, and stoichiometric calculations in synthetic chemistry.

Molecular Formula and Structure

The chemical structure of this compound is key to determining its molecular formula. The pyrazine ring, substituted with a chlorine atom and a hydroxymethyl group, dictates the elemental composition.

The molecular formula for this compound has been identified as C₅H₅ClN₂O.[1][2][3][4] This formula indicates that each molecule is composed of:

-

Five Carbon (C) atoms

-

Five Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

Two Nitrogen (N) atoms

-

One Oxygen (O) atom

Below is a graphical representation of the logical relationship between the compound's name, its structure, and its molecular formula.

Caption: Logical flow from compound name to molecular formula.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights of the constituent elements are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weights of Constituent Elements

The following table summarizes the standard atomic weights of the elements present in this compound.

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | ~12.011[5][6] |

| Hydrogen | H | ~1.008[7][8][9][10] |

| Chlorine | Cl | ~35.453[11][12][13] |

| Nitrogen | N | ~14.007[14][15][16][17] |

| Oxygen | O | ~15.999[18][19][20] |

Molecular Weight Calculation

The molecular weight of this compound is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

The calculation is detailed in the workflow diagram below.

Caption: Workflow for calculating the molecular weight.

The calculated molecular weight is approximately 144.561 amu . This value is consistent with published data for this compound, which is often cited as 144.56 g/mol .[1][4][21]

Experimental Considerations

While the calculated molecular weight is a theoretical value, the empirical molecular weight can be determined through various analytical techniques.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the molecular weight of a compound. In a typical experiment, the compound is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight.

Experimental Protocol Outline: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized for the analyte.

-

Data Acquisition: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate. Mass spectra are acquired in positive or negative ion mode over a relevant m/z range.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and to confirm the isotopic pattern characteristic of a chlorine-containing compound.

Conclusion

The molecular weight of this compound has been calculated to be approximately 144.561 amu based on its molecular formula C₅H₅ClN₂O and the standard atomic weights of its constituent elements. This information is crucial for researchers in the fields of chemistry and drug development for accurate experimental design and data interpretation.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. (5-Chloropyrazin-2-yl)methanol | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. quora.com [quora.com]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. fiveable.me [fiveable.me]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. CAS 1025351-41-0丨(6-Chloropyrimidin-4-Yl)Methanol from China Manufacturer - Wolfa [wolfabio.com]

An In-depth Technical Guide to the Chemical Properties of (6-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyrazin-2-yl)methanol is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrazine ring substituted with both a chloro and a hydroxymethyl group, render it a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity profile, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel pharmaceutical agents.

Chemical and Physical Properties

This compound, with the CAS number 1240602-95-2, is a solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Melting Point | 62-63 °C (estimated for the isomer (5-Chloropyrazin-2-yl)methanol) | [1] |

| Boiling Point | 255.7 °C | [3] |

| Density | 1.422 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | General chemical knowledge |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methylene protons of the hydroxymethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the ring. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon atom attached to the chlorine will be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[4] Common fragmentation patterns for alcohols include the loss of a water molecule ([M-18]⁺) or the hydroxymethyl group ([M-31]⁺).[4] Cleavage of the C-C bond adjacent to the pyrazine ring is also a likely fragmentation pathway.

Synthesis and Reactivity

Synthetic Pathway

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor such as 6-chloropyrazine-2-carboxylic acid or its corresponding ester.

Caption: Plausible synthesis of this compound.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carboxylic Acid

This protocol is a general procedure based on the standard reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).[5][6]

Materials:

-

6-Chloropyrazine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

6-Chloropyrazine-2-carboxylic acid (1 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction flask is cooled again in an ice bath, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Reactivity

The reactivity of this compound is dictated by the presence of the chloro, hydroxymethyl, and pyrazine functionalities.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, providing a facile route to a diverse range of substituted pyrazine derivatives.

Caption: Key reactions of this compound.

-

Reactions of the Hydroxymethyl Group: The primary alcohol functionality can undergo typical alcohol reactions. Oxidation can convert it to the corresponding aldehyde (6-chloropyrazine-2-carbaldehyde) or carboxylic acid. It can also undergo esterification with carboxylic acids or their derivatives, or be converted to a better leaving group for subsequent nucleophilic substitution reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is advisable to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable scaffold in medicinal chemistry. The pyrazine ring is a common motif in many biologically active compounds. The ability to selectively modify the molecule at both the chloro and hydroxymethyl positions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates. This facilitates the optimization of pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. This guide has provided a detailed overview of its chemical properties, including its physical characteristics, spectral data, reactivity, and a plausible synthetic methodology. A thorough understanding of these properties is crucial for its effective utilization in the development of new therapeutic agents. Further research into the experimental validation of its properties and the development of optimized synthetic routes will undoubtedly expand its applications in organic and medicinal chemistry.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis of (6-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic routes for (6-chloropyrazin-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of specific, publicly accessible experimental data for this exact compound, this document outlines the most chemically sound and established methodologies for its synthesis based on analogous transformations of similar heterocyclic compounds. The guide covers the primary synthetic pathways, general experimental protocols, and a comparative analysis of common reducing agents.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through the reduction of a corresponding oxidized precursor at the 2-position of the 6-chloropyrazine scaffold. The most viable starting materials for this transformation are:

-

6-Chloropyrazine-2-carboxylic acid

-

Methyl 6-chloropyrazine-2-carboxylate (or other alkyl esters)

-

6-Chloropyrazine-2-carbaldehyde

The choice of precursor will largely depend on its commercial availability and the desired scale of the synthesis. The core of the synthesis lies in the selective reduction of the carbonyl or carboxyl group to a primary alcohol.

Proposed Synthetic Pathways

The following sections detail the most probable synthetic routes starting from the aforementioned precursors.

Route 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid

This route involves the direct reduction of the carboxylic acid functionality. Strong reducing agents are typically required for this transformation.

Caption: Proposed synthesis of this compound via reduction of the corresponding carboxylic acid.

Route 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate

The reduction of the corresponding ester is another highly feasible pathway. This method can sometimes offer better solubility and reactivity compared to the free carboxylic acid.

Caption: Synthesis of this compound through the reduction of its methyl ester.

Route 3: Reduction of 6-Chloropyrazine-2-carbaldehyde

The reduction of the aldehyde is a straightforward approach, typically requiring milder reducing agents compared to the carboxylic acid or ester.

Caption: Formation of this compound by the reduction of 6-chloropyrazine-2-carbaldehyde.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the key reduction reactions. Researchers should optimize these conditions for the specific substrate and scale.

Protocol 1: Reduction of 6-Chloropyrazine-2-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (typically 1.5 to 3.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 6-chloropyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of Methyl 6-Chloropyrazine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄)

The protocol is very similar to the reduction of the carboxylic acid (Protocol 1). The key difference is the stoichiometry of LiAlH₄, which can typically be reduced to 1.0 to 1.5 equivalents.

Protocol 3: Reduction of 6-Chloropyrazine-2-carbaldehyde with Sodium Borohydride (NaBH₄)

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 6-chloropyrazine-2-carbaldehyde (1.0 equivalent) in a protic solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Sodium borohydride (1.0 to 1.5 equivalents) is added portion-wise to the solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: The reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified as needed by column chromatography or recrystallization.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the key characteristics of the most common hydride reducing agents applicable to the synthesis of this compound.

| Reducing Agent | Abbreviation | Suitable Substrates | Typical Solvents | Reactivity | Workup |

| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acids, Esters, Aldehydes | Ethers (THF, Diethyl ether) | Very High | Cautious quenching with water and base |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Alcohols (Methanol, Ethanol) | Moderate | Simple aqueous quench |

| Diisobutylaluminum Hydride | DIBAL-H | Esters (can be stopped at aldehyde stage) | Aprotic (Toluene, Hexane) | High | Aqueous quench |

| Borane Tetrahydrofuran Complex | BH₃·THF | Carboxylic Acids | Ethers (THF) | High | Methanol quench, then aqueous workup |

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the production and analysis of this compound.

Caption: A generalized workflow for the synthesis and quality control of this compound.

The Strategic Utility of (6-Chloropyrazin-2-yl)methanol in Modern Synthesis: An In-depth Technical Guide

For Immediate Release

[City, State] – (6-Chloropyrazin-2-yl)methanol has emerged as a pivotal starting material for researchers, scientists, and drug development professionals. Its unique bifunctional nature, possessing both a reactive chloropyrazine core and a versatile primary alcohol, allows for diverse synthetic transformations, making it a valuable building block in the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its application in synthesis, focusing on key reactions, experimental protocols, and quantitative data to support laboratory and developmental endeavors.

The pyrazine ring is a common scaffold in medicinal chemistry, and the strategic placement of a chloro- and a hydroxymethyl group on this heterocycle in this compound offers multiple avenues for molecular elaboration. The chlorine atom can participate in various cross-coupling reactions or nucleophilic substitutions, while the alcohol functionality can be readily oxidized to an aldehyde or converted into other functional groups.

Key Synthetic Transformations and Experimental Protocols

A cornerstone of the synthetic utility of this compound is its oxidation to the corresponding aldehyde, 6-chloropyrazine-2-carboxaldehyde. This intermediate is a crucial precursor for a variety of subsequent reactions, most notably reductive amination, to introduce diverse amine functionalities.

Oxidation of this compound to 6-Chloropyrazine-2-carboxaldehyde

The oxidation of the primary alcohol to an aldehyde can be efficiently achieved using various oxidizing agents. One common and effective method involves the use of manganese(IV) oxide (MnO₂).

Experimental Protocol: Oxidation using Manganese(IV) Oxide

To a solution of this compound in a suitable organic solvent such as dichloromethane (DCM) or chloroform, an excess of activated manganese(IV) oxide is added. The heterogeneous mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solid manganese oxides are removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude 6-chloropyrazine-2-carboxaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Reductive Amination of 6-Chloropyrazine-2-carboxaldehyde

The resulting 6-chloropyrazine-2-carboxaldehyde is a versatile intermediate for the synthesis of various substituted amines via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination

To a solution of 6-chloropyrazine-2-carboxaldehyde in a suitable solvent, such as methanol, dichloromethane (DCM), or tetrahydrofuran (THF), the desired primary or secondary amine is added, often in a slight excess. The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent is added portion-wise. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred until completion, as monitored by TLC or LC-MS. The reaction is then quenched, typically with water or an aqueous acidic or basic solution, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data Presentation

The efficiency of these synthetic transformations is critical for their application in drug development and large-scale synthesis. The following table summarizes typical reaction conditions and yields for the key synthetic steps starting from this compound.

| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Oxidation | MnO₂, Dichloromethane, Room Temperature | 6-Chloropyrazine-2-carboxaldehyde | High | General Procedure |

| 6-Chloropyrazine-2-carboxaldehyde | Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃, Dichloromethane, Room Temperature | N-((6-chloropyrazin-2-yl)methyl)amine derivative | 60-90 | General Procedure |

Logical Workflow for Synthesis

The synthetic pathway from this compound to a diverse library of amine derivatives can be represented as a logical workflow. This process highlights the key stages of transformation and the versatility of the starting material.

This in-depth guide underscores the strategic importance of this compound as a versatile starting material. The reliable and high-yielding protocols for its conversion into key intermediates, such as 6-chloropyrazine-2-carboxaldehyde, and subsequently into a wide array of amine derivatives, make it an invaluable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutic agents. The structured presentation of data and protocols herein is intended to facilitate the seamless integration of this building block into innovative synthetic programs.

In-depth Technical Guide: Biological Activity of (6-Chloropyrazin-2-yl)methanol Derivatives

A comprehensive review of the current scientific literature reveals a notable absence of specific research focused on the biological activity of derivatives of (6-Chloropyrazin-2-yl)methanol. While the broader class of pyrazine-containing compounds has been extensively investigated for a wide range of pharmacological applications, this particular scaffold with a methanol group at the 2-position and a chlorine atom at the 6-position, and its subsequent derivatives, do not appear to have been a significant focus of published research to date.

This guide, therefore, serves to highlight this gap in the existing knowledge and to provide a framework for potential future investigations by drawing on the known biological activities of structurally related pyrazine derivatives. Researchers, scientists, and drug development professionals are encouraged to consider the untapped potential of this chemical series.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a diverse array of biological activities, including but not limited to:

-

Anticancer Activity: Many pyrazine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibition: The pyrazine nucleus serves as a core scaffold for the design of inhibitors for various enzymes, including kinases, proteases, and others.

-

Antimicrobial Activity: A significant number of pyrazine-containing compounds have been reported to possess antibacterial, antifungal, and antiviral properties.

-

Anti-inflammatory Effects: Derivatives of pyrazine have been explored for their potential to modulate inflammatory pathways.

-

Central Nervous System (CNS) Activity: Certain pyrazine derivatives have shown activity as modulators of CNS targets.

The diverse bioactivity of the pyrazine ring is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions.

This compound: A Starting Point for Derivative Synthesis

The parent compound, this compound, offers several reactive handles for the synthesis of a library of derivatives. The hydroxyl group of the methanol moiety can be readily modified through esterification, etherification, or conversion to other functional groups. The chlorine atom at the 6-position provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.

A potential synthetic workflow for the generation of a derivative library is outlined below.

Caption: Synthetic workflow for generating derivatives of this compound.

Postulated Biological Activities and Proposed Experimental Protocols

Given the known activities of other substituted pyrazines, it is reasonable to hypothesize that derivatives of this compound could exhibit a range of biological effects. Below are some postulated activities and the corresponding experimental protocols that could be employed for their investigation.

Anticancer Activity

Hypothesis: Derivatives could exhibit cytotoxicity against cancer cell lines through mechanisms such as cell cycle arrest or induction of apoptosis.

Table 1: Proposed Assays for Anticancer Activity Screening

| Assay Name | Principle | Endpoint Measured |

| MTT Assay | Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial enzymes. | Cell viability (IC50 value) |

| Cell Cycle Analysis | Uses a fluorescent DNA-intercalating dye (e.g., Propidium Iodide) and flow cytometry to determine cell cycle phase distribution. | Percentage of cells in G0/G1, S, and G2/M phases |

| Apoptosis Assay | Utilizes Annexin V (binds to phosphatidylserine on apoptotic cells) and a viability dye (e.g., PI) with flow cytometry. | Percentage of apoptotic and necrotic cells |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibitory Activity

Hypothesis: Derivatives could act as inhibitors of specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.

Table 2: Proposed Assays for Enzyme Inhibition Screening

| Assay Name | Principle | Endpoint Measured |

| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using luminescence or fluorescence-based detection. | Percentage of inhibition or IC50 value |

| Protease Inhibition Assay | Measures the inhibition of a protease's ability to cleave a specific substrate, which often releases a fluorescent or chromogenic reporter. | Percentage of inhibition or IC50 value |

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Caption: Simplified workflow of a generic kinase inhibition assay.

Future Directions and Conclusion

The lack of published data on the biological activity of this compound derivatives represents a clear opportunity for novel research in medicinal chemistry. The straightforward synthetic accessibility of a diverse library of analogs, coupled with the proven track record of the pyrazine scaffold in drug discovery, suggests that this is a promising area for exploration.

Future work should focus on the synthesis of a focused library of derivatives with modifications at both the methanol and chloro positions. Subsequent screening of these compounds against a panel of cancer cell lines and a selection of relevant enzyme targets would be a logical first step. Promising lead compounds could then be subjected to more detailed mechanistic studies to elucidate their mode of action and to establish structure-activity relationships (SAR). Such a program could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.

Spectroscopic Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Chloropyrazin-2-yl)methanol, a key intermediate in medicinal chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds, alongside general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by comparison with known data for related chloropyrazine and hydroxymethyl-pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (aromatic) | 8.5 - 8.7 | Singlet | - |

| Pyrazine-H (aromatic) | 8.4 - 8.6 | Singlet | - |

| -CH₂- (methylene) | 4.7 - 4.9 | Singlet | - |

| -OH (hydroxyl) | 5.0 - 6.0 | Broad Singlet | - |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Cl (aromatic) | 152 - 156 |

| C-CH₂OH (aromatic) | 158 - 162 |

| C-H (aromatic) | 143 - 146 |

| C-H (aromatic) | 142 - 145 |

| -CH₂- (methylene) | 62 - 66 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (aromatic ring) | 1550 - 1600 | Medium |

| C=C Stretch (aromatic ring) | 1400 - 1500 | Medium |

| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Table 4: Mass Spectrometry (MS) Data

| Ion | m/z (predicted) | Notes |

| [M]⁺ | 144.0090 | Molecular ion |

| [M+H]⁺ | 145.0163 | Protonated molecular ion |

| [M+Na]⁺ | 166.9982 | Sodium adduct |

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a standard single-pulse experiment.

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled single-pulse experiment.

-

Set the spectral width to approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the various functional groups in the molecule by comparing the spectrum to correlation tables.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or adducts like [M+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and spectroscopic analysis.

References

Solubility Profile of (6-Chloropyrazin-2-yl)methanol: A Technical Guide for Researchers

Abstract: This technical guide addresses the solubility of (6-Chloropyrazin-2-yl)methanol in organic solvents, a critical parameter for its application in pharmaceutical synthesis, reaction chemistry, and purification processes. Due to the current absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols and a logical workflow for solvent selection, empowering researchers to generate the necessary data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and a hydroxymethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is fundamental for designing robust chemical processes, including reaction optimization, crystallization, and purification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1240602-95-2 | [1][2] |

| Molecular Formula | C₅H₅ClN₂O | [1][3] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | Solid (typical) | General |

| Predicted XlogP | -0.2 | [3] |

| Predicted H-Bond Donors | 1 | [4] |

| Predicted H-Bond Acceptors | 3 | [4] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or public chemical databases. To facilitate research and process development, it is recommended that solubility screening be performed experimentally. The following table provides a template for recording such data at a specified temperature.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetonitrile | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Tetrahydrofuran (THF) | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Toluene |

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound in a solvent is the Equilibrium Shake-Flask Method .[5] This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Equilibrium Shake-Flask Method

This procedure is designed to measure the saturation solubility of this compound at a constant temperature.

Materials and Equipment:

-

This compound, solid

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.[5]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.[5]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess, undissolved solid settle.[5]

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe.[5] Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.[5] This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[5] Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.[5][6] The result is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the Equilibrium Shake-Flask Method for determining solubility.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1240602-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. 1240602-95-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of (6-Chloropyrazin-2-yl)methanol: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the accessibility and well-defined characteristics of chemical building blocks are paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability and key properties of (6-Chloropyrazin-2-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound, identified by the CAS Number 1240602-95-2, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, providing a crucial foundation for its use in experimental design.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O | [1][2][3][4] |

| Molecular Weight | 144.56 g/mol | [1][3][4] |

| Boiling Point | 255.7±35.0 °C (at 760 Torr) | [1] |

| Density | 1.422±0.06 g/cm³ (at 20 °C, 760 Torr) | [1] |

| Flash Point | 108.5±25.9 °C | [1] |

| pKa | 12.39±0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

| InChIKey | CCBGOKJSSNIORL-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=C(N=C(C=N1)Cl)CO | [2] |

Commercial Sourcing

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The following tables detail the offerings from several prominent vendors.

Supplier Pricing and Availability:

| Supplier | Purity | Available Quantities | Price (USD) | Lead Time |

| AbacipharmTech | 97% | 1g, 5g, 10g, 25g | $118.98, $414.68, $716.27, $1451.39 | 1 week |

| Apollo Scientific | 96% | 250mg, 1g, 5g, 10g, 25g | £17.00, £43.00, £197.00, £378.00, £840.00 | 1-3 weeks |

| ChemUniverse | 97% | 100mg, 250mg, 1g | $69.00, $96.00, $263.00 | 6-8 days |

| Anichem | >95% | 1g, 5g | $30.00, $120.00 | In Stock |

Note: Prices and lead times are subject to change and should be confirmed with the respective suppliers.

Experimental Considerations

The following diagram illustrates a generalized workflow for the procurement and utilization of a chemical intermediate like this compound in a research setting.

Caption: A generalized workflow for sourcing and utilizing a chemical intermediate.

Potential Applications in Drug Discovery

Pyrazine-containing compounds are of significant interest in medicinal chemistry.[6] The pyrazine scaffold is a key component in several approved drugs, demonstrating its utility as a pharmacophore.[6] For example, Favipiravir, an antiviral drug, is a pyrazine derivative.[6] The chloro- and methanol-substituents on this compound offer reactive handles for further chemical modification, making it a versatile building block for the synthesis of novel compounds with potential biological activity. The chloropyridine derivatives, a related class of compounds, have shown promise in anticancer research.[7]

The logical progression from a starting material like this compound to a potential drug candidate is a complex process. The following diagram outlines a simplified, conceptual pathway in early-stage drug discovery.

Caption: A simplified overview of the early stages of drug discovery.

References

- 1. This compound | 1240602-95-2 [amp.chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1240602-95-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing (6-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel Janus kinase (JAK) inhibitor scaffold derived from (6-chloropyrazin-2-yl)methanol. The protocols described herein outline a plausible synthetic route to a pyrazolo[1,5-a]pyrazine core, a privileged structure in kinase inhibitor design. These notes are intended to guide researchers in the exploration of new chemical entities targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.

Introduction: The JAK-STAT Signaling Pathway and Therapeutic Intervention

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokine and growth factor receptors.[1][2][3][4][5] This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a significant therapeutic strategy.

The core of the JAK-STAT pathway involves the binding of a ligand (e.g., a cytokine) to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene transcription.

This compound: A Versatile Starting Material

This compound is a commercially available bifunctional building block. The presence of a reactive chloro group and a primary alcohol on the pyrazine ring offers multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of diverse heterocyclic scaffolds, including potential kinase inhibitors.

Synthetic Protocol: From this compound to a Pyrazolo[1,5-a]pyrazine JAK Inhibitor Scaffold

This section details a hypothetical, yet plausible, multi-step synthesis of a novel pyrazolo[1,5-a]pyrazine derivative, a scaffold known to be effective in kinase inhibition.

Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carbaldehyde

Objective: To oxidize the primary alcohol to an aldehyde, a key intermediate for subsequent condensation.

Reaction Scheme:

This compound --[Dess-Martin Periodinane (DMP), CH₂Cl₂]--> 6-Chloropyrazine-2-carbaldehyde

Experimental Protocol:

-

To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (DCM, 30 mL) at 0 °C, add Dess-Martin periodinane (3.52 g, 8.30 mmol) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (20 mL) and a saturated aqueous solution of NaHCO₃ (20 mL).

-

Stir vigorously for 30 minutes until both layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford 6-chloropyrazine-2-carbaldehyde as a pale yellow solid.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Dess-Martin Periodinane |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2 hours |

| Temperature | 0 °C to Room Temperature |

| Expected Yield | 85-95% |

| Purity (by HPLC) | >98% |

Step 2: Condensation with Hydrazine

Objective: To form the hydrazone intermediate necessary for the subsequent cyclization.

Reaction Scheme:

6-Chloropyrazine-2-carbaldehyde + Hydrazine hydrate --[Ethanol, Acetic Acid (cat.)]--> (E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine

Experimental Protocol:

-

Dissolve 6-chloropyrazine-2-carbaldehyde (1.0 g, 7.01 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (0.43 mL, 8.41 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

-

Upon completion, the product often precipitates out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with cold ethanol and dry under vacuum to obtain the hydrazone as a solid.

| Parameter | Value |

| Starting Material | 6-Chloropyrazine-2-carbaldehyde |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Catalyst | Acetic Acid |

| Reaction Time | 4 hours |

| Temperature | Room Temperature |

| Expected Yield | 90-98% |

| Purity (by ¹H NMR) | >95% |

Step 3: Intramolecular Cyclization to form 4-Chloropyrazolo[1,5-a]pyrazine

Objective: To construct the fused pyrazolo[1,5-a]pyrazine ring system.

Reaction Scheme:

(E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine --[Polyphosphoric Acid (PPA), Heat]--> 4-Chloropyrazolo[1,5-a]pyrazine

Experimental Protocol:

-

Add the hydrazone from Step 2 (1.0 g, 6.39 mmol) to polyphosphoric acid (10 g).

-

Heat the mixture to 120 °C and stir for 3 hours.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

-

Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloropyrazolo[1,5-a]pyrazine.

| Parameter | Value |

| Starting Material | (E)-1-((6-chloropyrazin-2-yl)methylene)hydrazine |

| Reagent | Polyphosphoric Acid (PPA) |

| Reaction Time | 3 hours |

| Temperature | 120 °C |

| Expected Yield | 60-70% |

| Purity (by HPLC) | >97% |

Step 4: Suzuki Coupling for C-4 Functionalization

Objective: To introduce a functional group at the C-4 position, a common site for modification in kinase inhibitors to enhance potency and selectivity.

Reaction Scheme:

4-Chloropyrazolo[1,5-a]pyrazine + Arylboronic acid --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> 4-Aryl-pyrazolo[1,5-a]pyrazine

Experimental Protocol:

-

To a degassed mixture of 4-chloropyrazolo[1,5-a]pyrazine (100 mg, 0.65 mmol), the desired arylboronic acid (0.78 mmol), and potassium carbonate (270 mg, 1.95 mmol) in a 4:1 mixture of dioxane and water (5 mL), add tetrakis(triphenylphosphine)palladium(0) (38 mg, 0.033 mmol).

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction by TLC (Eluent: 40% Ethyl acetate in Hexane).

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 4-aryl-pyrazolo[1,5-a]pyrazine derivative.

| Parameter | Value |

| Starting Material | 4-Chloropyrazolo[1,5-a]pyrazine |

| Reagent | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ |

| Solvent | Dioxane/Water (4:1) |

| Reaction Time | 12 hours |

| Temperature | 90 °C |

| Expected Yield | 50-80% |

| Purity (by HPLC) | >98% |

Biological Evaluation (Hypothetical Data)

The synthesized compounds can be evaluated for their inhibitory activity against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The following table presents hypothetical IC₅₀ values for a representative compound from this series.

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |

| PZP-101 | 15 | 250 | 800 | 150 |

PZP-101 represents a hypothetical 4-aryl-pyrazolo[1,5-a]pyrazine derivative.

Logical Relationship Diagram

Conclusion

The protocols outlined in this document provide a feasible synthetic strategy for the development of novel JAK inhibitors based on a pyrazolo[1,5-a]pyrazine scaffold, starting from the readily available this compound. The presented methodologies, while based on established chemical transformations, offer a framework for the synthesis and exploration of new chemical space in the pursuit of potent and selective JAK inhibitors. Further optimization of reaction conditions and diversification of the aryl substituents at the C-4 position could lead to the discovery of drug candidates with improved pharmacological profiles.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1240602-95-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Preparation of Antiviral Compounds from (6-Chloropyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential antiviral compound, specifically a favipiravir analog, starting from (6-Chloropyrazin-2-yl)methanol. This multi-step synthesis involves the initial oxidation of the starting material to a key carboxylic acid intermediate, followed by amidation and subsequent nucleophilic aromatic substitution to yield the final compound.

Proposed Synthetic Pathway

The overall synthetic scheme for the preparation of 6-Fluoro-3-hydroxypyrazine-2-carboxamide, an analog of the antiviral drug favipiravir, from this compound is outlined below. This pathway is proposed based on established organic chemistry principles and analogous reactions reported in the literature for similar heterocyclic systems.

Caption: Proposed multi-step synthesis of a favipiravir analog.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are estimates based on similar reactions reported in the chemical literature.

| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | 6-Chloropyrazine-2-carboxylic acid | KMnO₄ | Acetone/H₂O | 25-50 | 4-6 | 75-85 |

| 2 | 6-Chloropyrazine-2-carboxylic acid | 6-Chloropyrazine-2-carboxamide | 1. SOCl₂ 2. NH₄OH | Toluene | 70 | 3-5 | 80-90 |

| 3 | 6-Chloropyrazine-2-carboxamide | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | KF, H₂O | DMSO | 120-130 | 12-18 | 60-70 |

Experimental Protocols

Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carboxylic acid

This protocol describes the oxidation of the primary alcohol group of the starting material to a carboxylic acid using potassium permanganate.

Caption: Workflow for the oxidation of this compound.

Methodology:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and water.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture through a pad of celite to remove the MnO₂ and wash the filter cake with water.

-

Combine the filtrates and concentrate under reduced pressure to remove the acetone.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford 6-Chloropyrazine-2-carboxylic acid.

Step 2: Amidation of 6-Chloropyrazine-2-carboxylic acid to 6-Chloropyrazine-2-carboxamide

This two-part protocol details the conversion of the carboxylic acid to a carboxamide via an acyl chloride intermediate.

Caption: Workflow for the amidation of 6-Chloropyrazine-2-carboxylic acid.

Methodology:

-

Acyl Chloride Formation:

-

Suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Carefully add thionyl chloride (SOCl₂, 1.2 eq) to the suspension.

-

Heat the mixture at reflux (approximately 70 °C) for 2-3 hours until the solid has dissolved and gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous toluene.

-

In a separate flask, cool an aqueous solution of ammonium hydroxide (NH₄OH, 30%) in an ice bath.

-

Add the solution of the acyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 6-Chloropyrazine-2-carboxamide.

-

Step 3: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide

This final step involves a nucleophilic aromatic substitution to introduce a fluorine atom, followed by hydrolysis to yield the target antiviral analog.

Caption: Workflow for the synthesis of the final favipiravir analog.

Methodology:

-

In a sealed reaction vessel, combine 6-Chloropyrazine-2-carboxamide (1.0 eq) and potassium fluoride (KF, 2.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

-

Heat the mixture to 120-130 °C and stir for 8-12 hours.

-

Cool the reaction mixture slightly and add water (5.0 eq). Continue heating at 120-130 °C for another 4-6 hours to facilitate hydrolysis.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Acidify the solution to pH 3-4 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 6-Fluoro-3-hydroxypyrazine-2-carboxamide.

Antiviral Activity and Mechanism of Action (Hypothesized)

The synthesized compound, 6-Fluoro-3-hydroxypyrazine-2-carboxamide, is a structural analog of favipiravir. Favipiravir is known to be a prodrug that is intracellularly converted to its active phosphoribosylated form, favipiravir-RTP. This active form is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral RNA synthesis. It is hypothesized that the synthesized analog will follow a similar mechanism of action.

Caption: Hypothesized mechanism of action for the synthesized favipiravir analog.